molecular formula C6H12ClF2NO B2727047 3-(2,2-Difluoroethyl)morpholine;hydrochloride CAS No. 2253631-95-5

3-(2,2-Difluoroethyl)morpholine;hydrochloride

Cat. No. B2727047
CAS RN: 2253631-95-5
M. Wt: 187.61
InChI Key: QPSHHFDQQDQHIK-UHFFFAOYSA-N
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Description

3-(2,2-Difluoroethyl)morpholine hydrochloride is a chemical compound with potential applications in various fields .

  • Molecular Structure Analysis

    • The chemical structure consists of a six-membered aliphatic ring containing nitrogen and oxygen atoms .
  • Mechanism of Action

    • Amorolfine , a related morpholine derivative, inhibits fungal enzymes D14 reductase and D7-D8 isomerase. This affects fungal sterol synthesis, leading to ergosterol depletion and accumulation of ignosterol in fungal cell membranes .
  • Physical and Chemical Properties Analysis

  • Scientific Research Applications

    Synthesis and Structural Analysis

    • The synthesis of morpholine derivatives, including those with difluoroethyl groups, has been explored to enhance yields and develop compounds with potential biological activities. For example, a study demonstrated a method for synthesizing 3-methyl-5-phenyl-(2-difluorophenyl)-2morpholinol Hydrochloride with high yield under mild conditions, indicating its potential in further chemical and pharmacological research (Cheng Chuan, 2011).

    Chemical Properties and Reactivity

    • Morpholine derivatives have been identified as intermediates in the synthesis of biologically active heterocyclic compounds. The hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, for instance, showcases the morpholine ring's utility in forming stable structures conducive to further chemical modifications (L. Mazur, M. Pitucha, Z. Rzączyńska, 2007).

    Potential Biological Activities

    • There's research on morpholine derivatives for their antidepressant activities. A study on 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride investigated its antidepressant potential, highlighting the importance of structural modifications in morpholine derivatives for developing new therapeutic agents (Tao Yuan, 2012).

    Applications in Material Science

    • Morpholine derivatives are also explored in material science, particularly in the stabilization and reactivity of certain compounds. For instance, Morpholinodifluorosulfinium Tetrafluoroborate has been noted for its role as a deoxofluorinating agent, indicating the versatility of morpholine derivatives in various chemical reactions (Olivier Mahé, J. Paquin, 2013).

    Complexation and Binding Studies

    • Studies have also focused on the complexation abilities of morpholine derivatives, exploring their binding with metals and other elements. This research is crucial for understanding the chemical behavior of morpholine derivatives in various environments and their potential applications in catalysis or material synthesis (A. Singh, J. Sooriyakumar, S. Husebye, K. Törnroos, 2000).

    Safety and Hazards

    It is classified as a flammable liquid, harmful if swallowed, and may cause skin burns and eye damage. Precautions include proper handling and avoiding inhalation .

    properties

    IUPAC Name

    3-(2,2-difluoroethyl)morpholine;hydrochloride
    Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C6H11F2NO.ClH/c7-6(8)3-5-4-10-2-1-9-5;/h5-6,9H,1-4H2;1H
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    QPSHHFDQQDQHIK-UHFFFAOYSA-N
    Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1COCC(N1)CC(F)F.Cl
    Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C6H12ClF2NO
    Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    187.61 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    3-(2,2-Difluoroethyl)morpholine hydrochloride

    CAS RN

    2253631-95-5
    Record name 3-(2,2-difluoroethyl)morpholine hydrochloride
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